molecular formula C17H16N4OS B2464495 11-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 2322135-80-6

11-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2464495
CAS No.: 2322135-80-6
M. Wt: 324.4
InChI Key: SANDLGYNAAZLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a thiazolo[4,5-c]pyridine moiety fused with a diazatricyclo structure, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base, facilitating the formation of the thiazolo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

11-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidine derivatives .

Scientific Research Applications

11-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

11-([1,3]thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16-3-1-2-14-12-6-11(9-21(14)16)8-20(10-12)17-19-13-7-18-5-4-15(13)23-17/h1-5,7,11-12H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANDLGYNAAZLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.